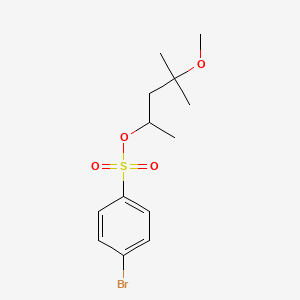
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is an organic compound that belongs to the class of aromatic sulfonic acid esters. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a bromine atom at the para position, a methoxy group, a methyl group, and a pentyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester can be achieved through a multi-step process involving the following steps:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Bromination: The benzenesulfonic acid is then brominated at the para position using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated benzenesulfonic acid is esterified with 4-methoxy-4-methyl-2-pentanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzenesulfonic acid derivative.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonic acid derivatives.
Ester Hydrolysis: 4-methoxy-4-methyl-2-pentanol and p-bromo-benzenesulfonic acid.
p-bromo-benzenesulfonic acid with a carbonyl group in place of the methoxy group.Scientific Research Applications
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target molecule and the type of interaction.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-methoxy-: Similar structure but lacks the bromine and ester groups.
Benzenesulfonic acid, 4-bromo-: Similar structure but lacks the methoxy and ester groups.
Uniqueness
Benzenesulfonic acid, p-bromo-, 4-methoxy-4-methyl-2-pentyl ester is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and ester group allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
23453-98-7 |
|---|---|
Molecular Formula |
C13H19BrO4S |
Molecular Weight |
351.26 g/mol |
IUPAC Name |
(4-methoxy-4-methylpentan-2-yl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C13H19BrO4S/c1-10(9-13(2,3)17-4)18-19(15,16)12-7-5-11(14)6-8-12/h5-8,10H,9H2,1-4H3 |
InChI Key |
PMRGKKKILGALMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)OS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






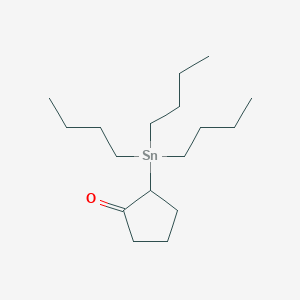

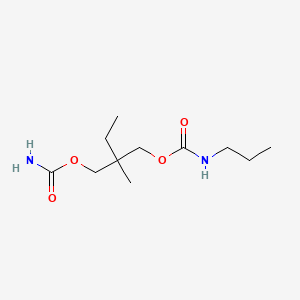
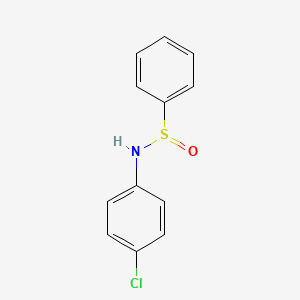
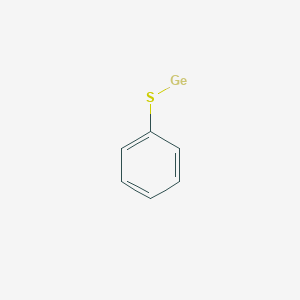
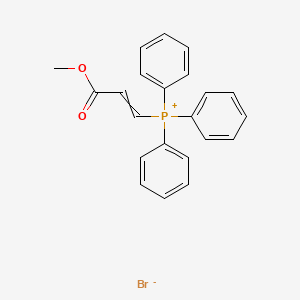

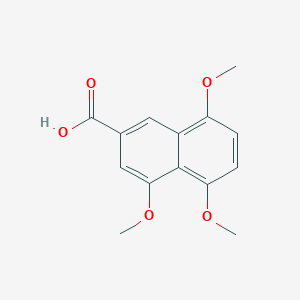

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
